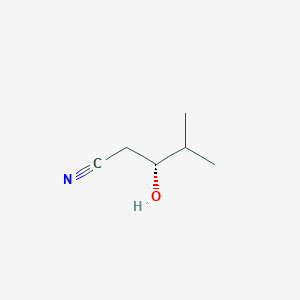
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- is an organic compound with the molecular formula C6H11NO It is a nitrile derivative with a hydroxyl group and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methylpentanoic acid with a dehydrating agent to form the nitrile group. The reaction conditions typically include the use of a strong acid or base to facilitate the dehydration process.
Industrial Production Methods
In an industrial setting, the production of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-4-methylpentanenitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine, 3-hydroxy-4-methylpentylamine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-oxo-4-methylpentanenitrile
Reduction: 3-hydroxy-4-methylpentylamine
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Butanenitrile, 3-hydroxy-4-methyl-: Similar structure but with a shorter carbon chain.
Hexanenitrile, 3-hydroxy-4-methyl-: Similar structure but with a longer carbon chain.
Pentanenitrile, 3-hydroxy-2-methyl-: Similar structure but with the methyl group at a different position.
Uniqueness
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- is unique due to its specific stereochemistry and the position of the functional groups
Properties
CAS No. |
918659-07-1 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(3R)-3-hydroxy-4-methylpentanenitrile |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)3-4-7/h5-6,8H,3H2,1-2H3/t6-/m1/s1 |
InChI Key |
GFNKFZXGNLHVMK-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC#N)O |
Canonical SMILES |
CC(C)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone](/img/structure/B14178507.png)
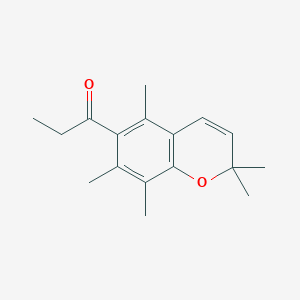
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
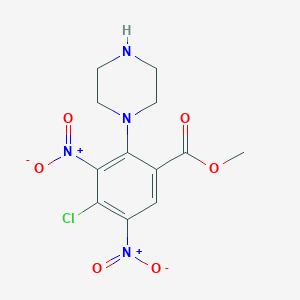
![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
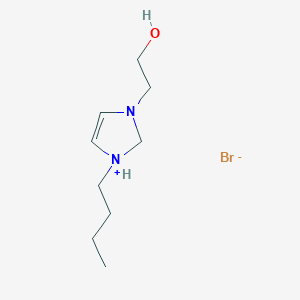
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
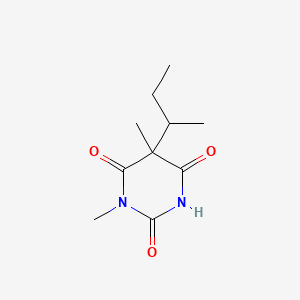

![Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B14178576.png)
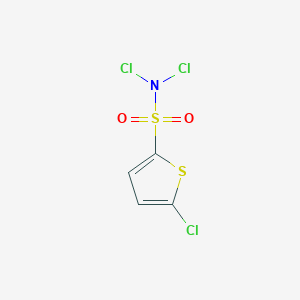
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
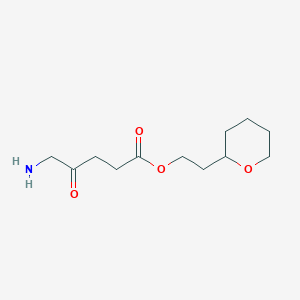
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
